2-Fluoro-4-methylbenzenethiol
Description
Contextual Significance of Fluoroaromatic Thiols in Organic Synthesis and Beyond
Fluoroaromatic thiols, a class of compounds to which 2-Fluoro-4-methylbenzenethiol belongs, are of significant interest in organic synthesis. The presence of a fluorine atom can dramatically alter the electronic properties of the aromatic ring, influencing the reactivity and stability of the molecule. This can lead to enhanced selectivity in chemical reactions and can also impart unique biological properties to the final products. smolecule.com Thiols, in general, are versatile functional groups that can participate in a wide array of chemical transformations, including nucleophilic substitutions, oxidations to disulfides, and various coupling reactions. smolecule.comresearchgate.net The combination of fluorine's electron-withdrawing nature and the thiol's reactivity makes fluoroaromatic thiols valuable intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers. sigmaaldrich.com
Foundational Research Trajectories for Aryl Thiol Compounds
Research on aryl thiols, the broader family of compounds that includes this compound, has a long and rich history. Traditionally, these compounds have been synthesized through methods like the reduction of sulfonyl chlorides or the reaction of aryl halides with a source of sulfur. jst.go.jplibretexts.org Foundational research has focused on understanding their fundamental reactivity, including their acidity and their behavior as nucleophiles in various reactions. wikipedia.org Aryl thiols are known to be key precursors to a wide range of sulfur-containing molecules, such as thioethers and thioesters, which are important structural motifs in many biologically active compounds and materials. ethz.chchemrevlett.com More recent research has explored their use in "click chemistry" and in the development of self-assembling monolayers and advanced materials. acs.orgresearchgate.net
Positioning this compound in Advanced Synthetic and Mechanistic Studies
This compound is increasingly being utilized in advanced synthetic and mechanistic studies due to its specific substitution pattern. The fluorine atom at the 2-position and the methyl group at the 4-position on the benzene (B151609) ring provide a unique steric and electronic environment that can be exploited to control the outcome of chemical reactions. For instance, it serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. acs.org Researchers are investigating its role in palladium-catalyzed cross-coupling reactions and other transition metal-catalyzed transformations to create novel carbon-sulfur and carbon-carbon bonds. chemrevlett.com Mechanistic studies often focus on how the interplay between the fluoro and methyl substituents influences the reactivity of the thiol group and the aromatic ring.
Emerging Research Directions and Interdisciplinary Relevance
The future of research involving this compound and related fluoroaromatic thiols is pointing towards several exciting interdisciplinary areas. In medicinal chemistry, these compounds are being explored as key components in the design of new therapeutic agents, including pan-RAF inhibitors for cancer treatment. acs.org The unique properties imparted by the fluorine atom are of particular interest for enhancing drug-target interactions and improving pharmacokinetic profiles. smolecule.com In materials science, there is potential for using these thiols to create novel polymers and surfaces with tailored properties, such as altered hydrophobicity and thermal stability. sigmaaldrich.com Furthermore, their application in the development of fluorescent probes for biological imaging is an active area of investigation, where the thiol group can react specifically with biological molecules to generate a detectable signal. nih.gov
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H7FS | sigmaaldrich.com |
| Molecular Weight | 142.19 g/mol | sigmaaldrich.com |
| Boiling Point | 186.7±20.0 °C (Predicted) | chemicalbook.com |
| Density | 1.160±0.06 g/cm3 (Predicted) | chemicalbook.com |
| CAS Number | 956037-84-6 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXWEUASWRQBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956037-84-6 | |
| Record name | 2-fluoro-4-methylbenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theoretical and Computational Investigations of 2 Fluoro 4 Methylbenzenethiol
Quantum Chemical Characterization of Electronic Structure
Density Functional Theory (DFT) Analysis of Ground State Properties
No specific DFT studies on 2-Fluoro-4-methylbenzenethiol detailing its ground state properties, such as optimized geometry, total energy, and dipole moment, were found in the available literature. Such an analysis would typically involve selecting a suitable functional and basis set to solve the Schrödinger equation approximately, providing insights into the molecule's stability and reactivity.
Molecular Orbital Analysis (HOMO-LUMO Energetics and Spatial Distribution)
A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not present in existing research. This type of analysis is crucial for understanding the molecule's electronic transitions, chemical reactivity, and kinetic stability. The energy gap between the HOMO and LUMO is a key indicator of a molecule's excitability and its ability to participate in chemical reactions.
Topological Electron Density Studies (e.g., AIM analysis)
There is no available research that applies topological electron density analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM or AIM), to this compound. This method would allow for the characterization of the chemical bonds within the molecule, including the nature of the carbon-sulfur, carbon-fluorine, and intramolecular interactions, by analyzing the properties of the electron density at bond critical points.
Conformational Landscape and Energetic Profiling
Torsional Potential Energy Surface Analysis of the Thiol Group
A specific analysis of the torsional potential energy surface of the thiol (-SH) group in this compound is not documented. This analysis would involve calculating the change in energy as the C-S-H bond angle is rotated, in order to identify the most stable conformations and the energy barriers between them.
Substituent Effects on Aromatic Ring and Thiol Reactivity
The chemical behavior of this compound is fundamentally governed by the interplay of its three functional components: the thiol group (-SH), the fluorine atom (-F), and the methyl group (-CH₃) attached to the benzene (B151609) ring. The electronic properties of these substituents dictate the reactivity of both the aromatic ring and the thiol group.
Influence of Fluorine Atom on Electron Density and Aromaticity
The fluorine atom, being the most electronegative element, exerts a significant influence on the electronic structure of the benzene ring. man.ac.uk This influence is twofold, comprising a strong inductive effect and a weaker resonance effect.
The interplay between these two opposing effects determines the net electronic character. In fluorobenzene, the rate of electrophilic aromatic substitution is often similar to that of benzene, suggesting a fine balance between the strong inductive withdrawal and the weak resonance donation. researchgate.net Computational studies on fluoroaromatic molecules show that fluorine substitution can create new π-orbitals that conjugate with the aromatic system, affecting the molecule's stability and geometry. acs.org This π-system interaction involves fluorine donating some electron density back into the ring, which can lead to increased ring stability. acs.org
The impact on aromaticity is complex. The strong polarization of the carbon-fluorine bond can create barriers for the flow of π-electrons, potentially disrupting the ring current and decreasing aromaticity. acs.org However, the donation of electrons via resonance can also contribute to the stability of the π-system. acs.org
Role of Methyl Group in Directing Electrophilic and Nucleophilic Processes
The methyl group (-CH₃) attached to the benzene ring primarily acts as an electron-donating group. This influences the ring's reactivity and the orientation of incoming substituents in substitution reactions.
Activating and Directing Effects: The methyl group is considered an activating group because it increases the electron density of the benzene ring, making it more reactive towards electrophiles than benzene itself. libretexts.orglumenlearning.com This electron donation occurs through two main mechanisms:
Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbon of the benzene ring, leading to a slight donation of electron density through the sigma bond. stackexchange.com
Hyperconjugation: This is a resonance-like effect involving the overlap of the C-H σ-bonds of the methyl group with the π-system of the ring. stackexchange.com This delocalization of electrons increases the electron density primarily at the ortho and para positions. stackexchange.com
As a result of these effects, the methyl group is an ortho, para-director for electrophilic aromatic substitution. stackexchange.comlibretexts.orgmasterorganicchemistry.com This means that incoming electrophiles will preferentially attack the positions ortho (C3 and C5) and para (C1, which is occupied by the thiol group) to the methyl group.
In the context of this compound, the directing effects of the fluorine, methyl, and thiol groups combine. The fluorine atom is a deactivating ortho, para-director, while the methyl and thiol groups are activating ortho, para-directors. masterorganicchemistry.com The positions on the ring are therefore influenced by a combination of these directing effects, with the most activating groups generally controlling the regioselectivity.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| Fluorine (-F) | -I (Strongly Electron-Withdrawing) | +R (Weakly Electron-Donating) | Deactivating | Ortho, Para |
| Methyl (-CH₃) | +I (Weakly Electron-Donating) | Hyperconjugation (Electron-Donating) | Activating | Ortho, Para |
| Thiol (-SH) | -I (Weakly Electron-Withdrawing) | +R (Strongly Electron-Donating) | Activating | Ortho, Para |
Computational Prediction of Reaction Pathways and Regioselectivity
Computational chemistry provides powerful tools for predicting how this compound will react and where on the molecule chemical modifications will occur. These methods allow for the detailed examination of reaction mechanisms at the molecular level.
Transition State Modeling for Key Chemical Transformations
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction pathway that connects reactants to products. Computational modeling is essential for determining the structure and energy of these fleeting states. chemrxiv.org
For reactions involving this compound, such as S-H bond cleavage or electrophilic substitution on the aromatic ring, density functional theory (DFT) is a commonly employed method. researchgate.netnih.gov By calculating the potential energy surface, researchers can map out the entire reaction pathway, identifying intermediates and transition states. chemrxiv.orgnih.gov The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. mdpi.com Advanced computational protocols can now efficiently explore these energy surfaces to discover competing reaction pathways. chemrxiv.org
| Substituent (at para position) | ΔBDE(S-H) (kJ/mol) | Comment |
|---|---|---|
| -NH₂ | -22.6 | Strong electron-donating group, weakens the S-H bond |
| -OCH₃ | -12.6 | Electron-donating group |
| -CH₃ | -8.0 | Weakly electron-donating group |
| -H | 0.0 | Reference (Thiophenol) |
| -F | -1.7 | Weakly electron-donating (net effect) |
| -Cl | -0.4 | Weakly electron-withdrawing (net effect) |
| -CN | 9.2 | Electron-withdrawing group, strengthens the S-H bond |
| -NO₂ | 12.6 | Strong electron-withdrawing group, strengthens the S-H bond |
Prediction of Site-Selectivity in Derivatization Reactions
Derivatization reactions involve modifying a specific functional group within the molecule. For this compound, reactions could occur at the thiol group (e.g., alkylation, oxidation) or on the aromatic ring (e.g., further electrophilic substitution). Predicting the site-selectivity, or regioselectivity, is crucial for synthetic planning. chemrxiv.org
Computational models can predict site-selectivity by analyzing the electronic and steric properties of the molecule. chemrxiv.orgmit.edu
Frontier Molecular Orbital (FMO) Theory: The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. nih.govmdpi.com For electrophilic attack on the ring, regions with higher HOMO density are more reactive.
Calculated Atomic Charges and Electrostatic Potential Maps: These tools reveal the electron distribution across the molecule. Sites with higher negative charge are more susceptible to electrophilic attack, while sites with higher positive charge are targets for nucleophiles.
Machine Learning: Modern approaches use machine learning and neural networks, trained on large datasets of known reactions, to predict the outcomes and site-selectivity of new reactions with high accuracy. chemrxiv.orgmit.edursc.orgarxiv.org These models can recognize subtle electronic and steric patterns to forecast the most probable reaction site. chemrxiv.org
For this compound, computational analysis would likely predict that electrophilic aromatic substitution occurs at the C5 position, which is ortho to the activating methyl and thiol groups and meta to the deactivating fluorine atom.
Solvent Effects in Theoretical Modeling of this compound Reactivity
Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and pathways. Therefore, accounting for solvent effects is critical for accurate theoretical predictions. mdpi.com Computational models incorporate solvents in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium that surrounds the solute molecule. mdpi.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as stabilization of charged intermediates or transition states.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation, explicitly interacting with the solute molecule. mdpi.com This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. Hybrid models like ONIOM can also be used to treat different parts of the system with varying levels of theory. mdpi.com
For a molecule like this compound, the choice of solvent can affect the acidity of the thiol proton and the stability of intermediates in aromatic substitution reactions. For example, a polar solvent would stabilize the thiolate anion (C₇H₆FS⁻), thereby increasing the acidity of the thiol group. Computational studies that include solvent effects provide a more realistic and predictive model of the molecule's reactivity in a laboratory setting. nih.govmdpi.com
Advanced Synthetic Methodologies for 2 Fluoro 4 Methylbenzenethiol and Its Functionalized Precursors
Strategies for Introducing the Thiol Group onto Fluoro-methylbenzene Scaffolds
Nucleophilic Substitution Approaches (e.g., involving halides)
Nucleophilic aromatic substitution (SNAr) provides a direct pathway for introducing a thiol group by displacing a leaving group, typically a halide, from an activated aromatic ring. mdpi.comnih.gov For the synthesis of 2-fluoro-4-methylbenzenethiol, a suitable precursor would be a dihalogenated toluene, such as 1,2-difluoro-4-methylbenzene or 2-chloro-1-fluoro-4-methylbenzene. The high electronegativity of the fluorine atom activates the ring towards nucleophilic attack. nih.gov
The reaction typically involves a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. Thiols and especially thiolates are excellent nucleophiles. chemistrysteps.comyoutube.com The choice of solvent is crucial, with polar aprotic solvents like DMSO or DMF often being used to enhance the reactivity of the nucleophile. nih.gov
Table 1: Comparison of Nucleophilic Sulfur Sources
| Nucleophile | Advantages | Disadvantages |
|---|---|---|
| Sodium Hydrosulfide (NaSH) | Direct introduction of the thiol group. | Can be challenging to handle due to its hygroscopic nature and potential for side reactions. |
The reactivity in SNAr reactions is governed by the electron-withdrawing nature of the substituents on the aromatic ring. The fluorine atom para to the leaving group in a precursor like 2-chloro-1-fluoro-4-methylbenzene would provide resonance stabilization for the Meisenheimer complex intermediate, facilitating the substitution. mdpi.com
Reduction of Sulfonyl Halides or Disulfides
A widely employed and reliable method for the synthesis of aryl thiols is the reduction of the corresponding sulfonyl halides. This multi-step approach begins with the sulfonation of 1-fluoro-4-methylbenzene to produce 2-fluoro-4-methylbenzenesulfonic acid, which is then converted to its sulfonyl halide, typically the sulfonyl chloride, using reagents like thionyl chloride or phosphorus pentachloride.
The subsequent reduction of the sulfonyl chloride is the key step. A variety of reducing agents can be employed for this transformation. taylorfrancis.comorganic-chemistry.org
Metal-based Reductions: Zinc dust in an acidic medium is a classic and effective method for this reduction. google.com
Phosphine-based Reductions: Triphenylphosphine has been shown to be an efficient reagent for the reduction of aryl sulfonyl chlorides to aryl thiols. researchgate.net This method is often chemoselective and proceeds under mild conditions. researchgate.net
Catalytic Hydrogenation: Reduction can also be achieved using a palladium catalyst under a moderate pressure of hydrogen, often in the presence of a mild base to neutralize the acid formed. taylorfrancis.com
A patent describes the preparation of 2-methyl-4-fluorothiophenol from 2-methyl-4-fluorobenzene sulphonamide with a yield of 72.5%, highlighting a related reductive pathway. google.com
Table 2: Common Reducing Agents for Aryl Sulfonyl Chlorides
| Reducing Agent | Typical Conditions | Advantages |
|---|---|---|
| Zinc / Acid | HCl or H₂SO₄ | Cost-effective and powerful reducing agent. |
| Triphenylphosphine (PPh₃) | Toluene, often heated | Mild conditions, good functional group tolerance. organic-chemistry.orgresearchgate.net |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Very powerful, but less selective. taylorfrancis.com |
Thioester Hydrolysis and Related Transformations
The formation of a thioester followed by its hydrolysis offers an alternative route to thiols. This method can be particularly useful when direct thiolation methods are incompatible with other functional groups in the molecule. The synthesis of thioesters can be achieved by reacting a carboxylic acid with a thiol in the presence of a dehydrating agent like N,N′-dicyclohexylcarbodiimide (DCC). wikipedia.orgresearchgate.net
Once the thioester is formed, it can be hydrolyzed to the corresponding thiol and carboxylic acid. wikipedia.org The rate of hydrolysis is dependent on pH, with both acid- and base-mediated pathways possible. harvard.edunih.gov This approach provides a level of protection for the thiol functionality, which can be unveiled at a later stage in a synthetic sequence. Thioester hydrolysis is a fundamental reaction in biochemistry, for instance, involving acetyl-coenzyme A.
Synthesis of Halogenated and Methylated Benzene (B151609) Precursors
Regioselective Halogenation Strategies
The synthesis of precursors for nucleophilic substitution often requires the halogenation of 1-fluoro-4-methylbenzene (also known as p-fluorotoluene). nist.govmatrix-fine-chemicals.com The directing effects of the existing substituents—the methyl group (activating, ortho-, para-directing) and the fluorine atom (deactivating, ortho-, para-directing)—must be carefully considered to achieve the desired regioselectivity.
For the target compound, halogenation is required at the C2 position, which is ortho to the methyl group and meta to the fluorine atom. Electrophilic aromatic substitution, such as bromination or chlorination, is typically carried out in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org The activating effect of the methyl group generally directs the incoming electrophile to its ortho and para positions. Since the para position is blocked by the fluorine atom, substitution is directed to the ortho position (C2).
Decarboxylative halogenation, where a carboxylic acid is converted to an organic halide, represents another fundamental method for synthesizing halogenated precursors. acs.org
Methylation of Fluoro-substituted Aromatics
Introducing a methyl group onto a fluoro-substituted aromatic ring is another key strategy for precursor synthesis. Friedel-Crafts alkylation is a classic method for this transformation, although it can be prone to issues like polyalkylation and rearrangement.
More modern approaches focus on late-stage C-H functionalization. For instance, meta-selective C-H methylation of arenes has been achieved using ruthenium catalysis. nih.gov This type of regioselective control is highly valuable for constructing complex aromatic molecules. The introduction of fluorine atoms onto an aromatic ring is known to influence its lipophilicity and metabolic stability, properties that are also modulated by methylation. nih.govpsu.edu
A patent describes a synthesis starting from m-fluorotoluene, which undergoes a Friedel-Crafts acylation followed by hydrolysis to yield a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid, demonstrating a method to build the required substitution pattern. google.com
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Fluoro-4-methylbenzene |
| 1,2-Difluoro-4-methylbenzene |
| 2-Chloro-1-fluoro-4-methylbenzene |
| 2-Fluoro-4-methylbenzenesulfonic acid |
| 2-Fluoro-4-methylbenzenesulfonyl chloride |
| 2-Methyl-4-fluorothiophenol |
| 2-Methyl-4-fluorobenzene sulphonamide |
| p-Fluorotoluene |
| Iron(III) bromide |
| Aluminum chloride |
| m-Fluorotoluene |
| 4-Fluoro-2-methylbenzoic acid |
| 2-Fluoro-4-methylbenzoic acid |
Asymmetric Synthesis and Stereocontrol in Related Fluoro-Thiol Derivatives
While this compound itself is achiral, the principles of asymmetric synthesis are vital for creating chiral derivatives where stereochemistry can profoundly impact biological activity. The development of stereoselective methods for introducing fluorine and thiol functionalities onto aromatic and aliphatic scaffolds is a significant area of research. nih.govchemrxiv.org
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com In the context of fluoro-thiol derivatives, a chiral auxiliary could be attached to a precursor molecule to direct subsequent fluorination or thiolation steps. For instance, Evans' oxazolidinone auxiliaries have been widely used in asymmetric alkylations and aldol (B89426) reactions to set stereocenters, which could be precursors to more complex fluorinated structures. wikipedia.orgresearchgate.net Similarly, sulfur-based chiral auxiliaries, like camphorsultam, have proven effective in stereoselective Michael additions of thiols. wikipedia.org
Catalytic approaches offer a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. researchgate.net Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral fluorinated molecules, significant progress has been made using transition-metal catalysts combined with chiral ligands. nih.govsnnu.edu.cn Engineered enzymes are also emerging as powerful tools for enantioselective synthesis, including the biocatalytic reduction of α-fluoroenones to produce chiral alkyl fluorides. chemrxiv.org
Table 1: Comparison of Chiral Strategies for Fluoro-Thiol Synthesis
| Strategy | Description | Advantages | Disadvantages | Relevant Compounds |
|---|---|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org | High diastereoselectivity, well-established methods. researchgate.net | Requires additional synthesis and removal steps (not atom-economical). | Oxazolidinones, Camphorsultam wikipedia.org |
| Chiral Catalysis | A substoichiometric amount of a chiral catalyst (metal-ligand complex or organocatalyst) is used. researchgate.net | High turnover, atom-economical, high enantioselectivity. nih.gov | Catalyst development can be complex and expensive. | Rhodium complexes, Engineered myoglobins nih.gov |
| Biocatalysis | Enzymes are used to catalyze enantioselective transformations. chemrxiv.org | High selectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope, potential for enzyme inhibition. | Ene reductases chemrxiv.org |
Achieving stereocontrol in the synthesis of fluorinated thioaromatics requires carefully designed reaction pathways. Diastereoselective reactions are employed when a molecule already contains a stereocenter, and the goal is to control the formation of a second stereocenter. For example, the fluorination of a chiral substrate can be influenced by the existing stereocenter, leading to a preferential formation of one diastereomer. nih.govnih.gov
Enantioselective pathways create a new stereocenter in a prochiral molecule, yielding one enantiomer in excess. A key strategy involves the asymmetric trifluoromethylthiolation, where a trifluoromethylthio (SCF3) group is introduced enantioselectively. researchgate.net This can be achieved using chiral catalysts that differentiate between the two enantiotopic faces of a substrate. For instance, the enantioselective trifluoromethylthiolation of β-ketoesters has been developed using Cinchona alkaloid catalysts. researchgate.net Another approach involves the use of building blocks that already contain a fluorinated group, which are then used in asymmetric transformations. researchgate.net For example, metal-free dehydroxytrifluoromethylthiolation of alcohols provides a practical route to chiral SCF3-containing compounds. researchgate.net
Recent developments have also focused on combining different catalytic systems. An electroenzymatic cascade has been reported for the synthesis of sulfur-based chiral α-fluorinated carboxylic acids from thiophenols, demonstrating the potential of integrating electrosynthesis with biocatalysis to achieve stereocontrol. acs.org
Transition Metal-Catalyzed Coupling Reactions in Synthesis
Transition metal-catalyzed reactions are indispensable tools for forming carbon-sulfur (C–S) and carbon-carbon (C–C) bonds, providing efficient routes to aryl thiols and their derivatives. nih.govumontreal.ca These methods are often characterized by their high efficiency, functional group tolerance, and broad applicability. nih.govacsgcipr.org
The formation of an aryl C–S bond is a key step in synthesizing compounds like this compound. While traditional methods often require harsh conditions, transition metal catalysis allows these transformations to occur under milder conditions. nih.gov Palladium, copper, and nickel are the most commonly used metals for this purpose. nih.govacsgcipr.org
The general mechanism for metal-catalyzed arylation of thiols involves the oxidative addition of an aryl halide (or pseudohalide) to the metal center, followed by coordination of the thiol, and finally reductive elimination to form the aryl sulfide (B99878) product and regenerate the catalyst. acsgcipr.org
Palladium Catalysis: Buchwald-Hartwig amination conditions have been successfully adapted for C–S coupling, using palladium catalysts with specialized phosphine (B1218219) ligands to couple aryl halides with thiols. acsgcipr.orgorgsyn.org
Copper Catalysis: Copper-catalyzed C–S coupling, often referred to as a modified Ullmann condensation, is a cost-effective alternative to palladium. acsgcipr.org Protocols using simple, ligand-free copper iodide (CuI) have been developed for coupling aryl iodides with thiols, demonstrating good functional group tolerance. uu.nl A one-pot procedure involving the CuI-catalyzed reaction of aryl iodides with elemental sulfur, followed by in-situ reduction, provides a general and efficient route to aryl thiols. acs.org
Nickel and Cobalt Catalysis: Nickel and cobalt complexes have also been shown to catalyze the arylation of thiols with aryl halides, expanding the toolkit for C–S bond formation. nih.gov
Table 2: Overview of Catalytic Systems for C–S Bond Formation
| Metal Catalyst | Typical Ligands | Coupling Partners | Advantages |
|---|---|---|---|
| Palladium | Phosphine-based (e.g., dppf) | Aryl halides/triflates and thiols nih.govacsgcipr.org | High efficiency, broad substrate scope. orgsyn.org |
| Copper | Ligand-free (e.g., CuI) or with N-based ligands (e.g., L-proline) uu.nlacs.org | Aryl iodides and thiols/sulfur uu.nlacs.org | Low cost, readily available catalysts. uu.nl |
| Nickel | dppf nih.gov | Aryl mesylates and thiols nih.gov | Effective for less reactive electrophiles. nih.gov |
| Cobalt | - | Aryl iodides/bromides and thiols nih.gov | Alternative to more common metals. nih.gov |
Cross-coupling reactions are fundamental in modern organic synthesis for creating C-C, C-N, C-O, and C-S bonds. umontreal.casigmaaldrich.com For the synthesis of a substituted aryl thiol like this compound, Suzuki-Miyaura and Sonogashira reactions on a precursor molecule are highly relevant. For example, a bromo- or iodo-substituted fluorobenzenethiol precursor could undergo a Suzuki coupling with an organoboron reagent to introduce the methyl group.
Recently, methods have been developed for the synthesis of fluoroalkenes and fluoroenynes via Suzuki–Miyaura and Sonogashira cross-coupling reactions using multihalogenated fluorovinyl ethers as building blocks. nih.gov While not directly producing an aryl thiol, these methods highlight the power of cross-coupling to construct complex fluorinated molecules. The 2010 Nobel Prize in Chemistry, awarded for palladium-catalyzed cross-couplings, underscored the transformative impact of these reactions on organic synthesis. sigmaaldrich.com
Functional Group Interconversions and Derivatization Routes
Functional group interconversion (FGI) is a crucial strategy in multi-step synthesis, allowing for the transformation of one functional group into another. fiveable.me This is particularly important when a desired functional group is incompatible with certain reaction conditions used earlier in the synthetic sequence. ub.eduvanderbilt.edu
For the synthesis of this compound, a key FGI could be the conversion of another functional group into the thiol moiety at a late stage. Common precursors to thiols include:
Disulfides: Diaryl disulfides can be readily prepared and are stable intermediates. They can be reduced to the corresponding thiols using reagents like sodium borohydride (B1222165) or triphenylphosphine. acs.org
Sulfonyl Chlorides: Reduction of arylsulfonyl chlorides provides a classic route to aryl thiols.
Thiourea: Alkyl or aryl halides can react with thiourea, followed by hydrolysis, to yield thiols. ub.edu
Derivatization involves modifying a molecule to produce a new compound with different properties. The thiol group in this compound is a versatile handle for further chemical modification. For instance, the para-fluoro-thiol reaction (PFTR) is a nucleophilic aromatic substitution where a thiol displaces a fluorine atom located para to an activating group on an aromatic ring. researchgate.net While this specific reaction describes the displacement of a fluorine atom, the high nucleophilicity of the thiol group allows it to participate in a wide range of reactions, such as Michael additions and substitutions, to create more complex molecules. nih.gov Furthermore, derivatization reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) can react with hydroxyl or thiol groups to create derivatives with altered properties for analytical purposes. nih.gov
Modifications of the Methyl Group (e.g., Benzylic Halogenation)
One key strategy for creating functionalized precursors from 2-fluoro-4-methyltoluene, a direct antecedent to the target thiol, is through the modification of the benzylic methyl group. Benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to selective reactions like free-radical halogenation. masterorganicchemistry.com This process, often known as the Wohl-Ziegler reaction, allows for the introduction of a halogen, typically bromine, onto the methyl group, transforming it into a versatile halomethyl handle for subsequent nucleophilic substitution reactions. masterorganicchemistry.comscientificupdate.com
The reaction is typically performed using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. youtube.com A significant challenge in this transformation is controlling the degree of halogenation, as the reaction can proceed to form di- and tri-halogenated products. scientificupdate.com The concentration of molecular bromine, formed from the reaction of NBS with trace HBr, is a critical factor in the reaction mechanism. scientificupdate.com
Research conducted by chemists at Amgen on the benzylic bromination of a structurally similar substrate, 2-fluoro-3-nitrotoluene, highlights methods to control selectivity. Their kinetic and mechanistic studies demonstrated that the continuous addition of an NBS slurry could minimize the formation of impurities and byproducts by maintaining a low concentration of bromine in the solution. scientificupdate.com This approach favors the formation of the desired mono-brominated product over the di-brominated species. scientificupdate.com Such methodologies are directly applicable to the synthesis of 2-fluoro-4-(bromomethyl)benzene from 2-fluoro-4-methyltoluene, creating a precursor that can be readily converted to other functionalized derivatives.
| Substrate | Brominating Agent | Initiator | Key Condition | Primary Product | Reference |
|---|---|---|---|---|---|
| Toluene Analogs | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Controlled, low concentration of Br2 | Mono-brominated benzyl (B1604629) derivative | scientificupdate.com |
| 2-Fluoro-4-bromotoluene | Bromine (Br2) | UV light (>3000 Å) | Control of reactant feed ratio | 2-Fluoro-4-bromo benzyl bromide | google.com |
| 2-Fluoro-3-nitrotoluene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Continuous addition of NBS slurry | Mono-brominated product (minimized impurities) | scientificupdate.com |
Post-Synthetic Fluorination or Thiolation Strategies
An alternative to building the molecule with all functional groups in place is to introduce the fluorine or thiol group at a later stage onto a suitable precursor. These post-synthetic modifications offer a different strategic pathway to the target compound.
Post-Synthetic Fluorination
Introducing a fluorine atom onto an aromatic ring like 4-methylbenzenethiol (B89573) can be challenging due to the need for regioselectivity. Modern electrophilic fluorinating agents have expanded the scope of such transformations. Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for their stability and reactivity. mdpi.com The reaction typically involves the direct C-H fluorination of an aromatic ring, though the directing effects of the existing substituents (methyl and thiol) would heavily influence the position of fluorination. The thiol group would likely require protection prior to fluorination to prevent oxidation. While specific examples for the direct fluorination of 4-methylbenzenethiol are not prevalent, the general methodology provides a potential, albeit complex, route.
Post-Synthetic Thiolation
Introducing the thiol group onto a pre-fluorinated aromatic ring is a more common and often more straightforward strategy. This can be achieved through several methods:
Reduction of Sulfonyl Chlorides/Amides: A robust method involves the synthesis of the corresponding benzenesulfonyl chloride or sulfonamide, followed by reduction. For instance, a patented method describes the preparation of 2-methyl-4-fluorothiophenol from 2-methyl-4-fluorobenzene sulphonamide by heating it with potassium formate. google.com This approach provides good yields and high selectivity. google.com
Nucleophilic Aromatic Substitution (SNAr): The carbon-fluorine bond in activated aryl fluorides can be susceptible to nucleophilic attack by a sulfur nucleophile. The para-fluoro-thiol (PFT) reaction, activated by a base at room temperature, is a powerful tool for this type of surface functionalization, where a thiolate displaces a fluorine atom. consensus.app This principle can be applied in solution-phase synthesis. For a substrate like 1-fluoro-4-methylbenzene, substitution with a sulfur nucleophile (e.g., sodium hydrosulfide or a protected thiol equivalent) could potentially yield the target thiol, although the fluorine atom's reactivity would depend on the presence of activating groups.
| Strategy | Starting Material Type | Key Reagents | Advantages | Reference |
|---|---|---|---|---|
| Reduction of Sulfonamide | Substituted Benzene Sulfonamide (e.g., 2-methyl-4-fluorobenzene sulphonamide) | Potassium Formate, Heat | High chemo-selectivity and good yields. | google.com |
| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Fluoride | Sulfur Nucleophile (e.g., NaSH), Base | Direct introduction of the thiol group. | consensus.app |
Reactivity and Mechanistic Chemistry of 2 Fluoro 4 Methylbenzenethiol
Reactions Involving the Thiol (-SH) Functional Group
The thiol group is the most reactive site in 2-Fluoro-4-methylbenzenethiol, participating in a range of reactions including oxidation, nucleophilic substitution, and radical processes.
Oxidative Coupling to Disulfides
Thiols are readily oxidized to form disulfides, and this compound is no exception. This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules, resulting in the corresponding disulfide, bis(2-fluoro-4-methylphenyl) disulfide. This transformation is a key process in organosulfur chemistry and can be achieved using a variety of oxidizing agents. biolmolchem.com
Common methods for this oxidative coupling include the use of mild oxidants like iodine or dimethyl sulfoxide (DMSO). biolmolchem.comresearchgate.net For instance, reacting this compound with iodine, often in a solvent like wet acetonitrile, provides an efficient route to the disulfide. researchgate.net Another approach involves using DMSO activated by an acid, such as hydroiodic acid (HI). biolmolchem.com The reaction generally proceeds under mild conditions, often at room temperature, and gives high yields of the disulfide product. biolmolchem.comresearchgate.net The formation of disulfides can also occur through the recombination of two thiyl radicals. nih.gov
Table 1: Common Oxidizing Systems for Thiol to Disulfide Coupling
| Oxidizing Agent/System | Conditions | Product |
| Iodine (I₂) | Wet Acetonitrile, Room Temp | bis(2-fluoro-4-methylphenyl) disulfide |
| Dimethyl Sulfoxide (DMSO) / HI | Acidic conditions | bis(2-fluoro-4-methylphenyl) disulfide |
| Air (O₂) | Base or metal catalyst | bis(2-fluoro-4-methylphenyl) disulfide |
| Sulfonyl Fluorides (e.g., SO₂F₂) | Base, Room Temp | bis(2-fluoro-4-methylphenyl) disulfide |
This table represents general methods applicable to this compound.
Thioether and Thioester Formation (e.g., Nucleophilic Substitution)
The thiol group is nucleophilic and can react with electrophiles to form thioethers and thioesters. In these reactions, the thiol is often deprotonated in situ with a base to form the more nucleophilic thiolate anion (RS⁻).
Thioether Synthesis: Thioethers (sulfides) are commonly synthesized via nucleophilic substitution reactions where the thiolate of this compound attacks an alkyl halide (S_N2 reaction) or an activated aryl halide (S_NAr reaction). acsgcipr.org This is a versatile method for forming carbon-sulfur bonds. taylorandfrancis.com The reaction of the thiolate with an alkyl halide, for example, proceeds by displacing the halide leaving group to yield a 2-fluoro-4-methylphenyl alkyl sulfide (B99878).
Thioester Synthesis: Thioesters can be prepared by the acylation of this compound. organic-chemistry.org A common method involves the reaction of the thiol with a carboxylic acid in the presence of a coupling reagent, which activates the carboxylic acid for nucleophilic attack. Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be used. These reactions provide a direct route to compounds containing the thioester functional group.
Thiol-Ene Reactions and Click Chemistry Applications
The thiol-ene reaction is a powerful and efficient method for C-S bond formation that falls under the umbrella of "click chemistry". wikipedia.orgbiochempeg.com Click chemistry refers to reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform. biochempeg.comchemie-brunschwig.ch The thiol-ene reaction involves the addition of a thiol across a double bond (an 'ene'). wikipedia.org
The reaction typically proceeds via a free-radical chain mechanism, initiated by light or a radical initiator. wikipedia.orgtaylorandfrancis.com
Initiation: A radical initiator abstracts the hydrogen atom from the thiol (-SH) group of this compound, generating a 2-fluoro-4-methylbenzenethiyl radical.
Propagation: This thiyl radical adds to an alkene at the less substituted carbon, resulting in a carbon-centered radical. This addition is an anti-Markovnikov process. wikipedia.org
Chain Transfer: The newly formed carbon-centered radical then abstracts a hydrogen atom from another molecule of this compound, forming the final thioether product and regenerating the thiyl radical, which continues the chain reaction. wikipedia.org
This reaction is highly valued in polymer and materials science for surface functionalization and the synthesis of complex molecular architectures due to its simplicity and efficiency. taylorandfrancis.comnih.gov
Radical Reactions of the Thiyl Moiety
The 2-fluoro-4-methylbenzenethiyl radical (ArS•), the key intermediate in the thiol-ene reaction, can participate in several other radical processes. nih.gov These radicals can be generated through hydrogen atom abstraction from the parent thiol by other radical species or through the homolytic cleavage of the S-H bond using heat or UV light. princeton.eduresearchgate.net
Key reactions of the thiyl radical include:
Addition to Unsaturated Bonds: As seen in the thiol-ene reaction, thiyl radicals readily add to alkenes and alkynes. nih.gov
Hydrogen Atom Transfer (HAT): Thiyl radicals can abstract hydrogen atoms from other molecules. The S-H bond is relatively weak, making hydrogen atom transfer from thiols to other carbon-centered radicals a rapid and reversible process. nih.govprinceton.edu
Recombination: Two thiyl radicals can combine to form a disulfide bond, which is the reverse of the homolytic cleavage of a disulfide. nih.gov
Reaction with Oxygen: In the presence of oxygen, thiyl radicals can reversibly add O₂ to form thiylperoxyl radicals (RSOO•), which can lead to further oxidation products like sulfonates. nih.gov
Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The rate and regioselectivity of this reaction on this compound are controlled by the combined electronic and steric effects of the three existing substituents: the thiol (-SH), the fluorine (-F), and the methyl (-CH₃) groups.
Regiochemical Control by Fluorine and Methyl Substituents
To predict the outcome of an EAS reaction, the directing effects of each substituent must be considered. libretexts.org The available positions for substitution on the this compound ring are C3, C5, and C6.
-SH (Thiol) Group (at C1): This is an ortho, para-directing group and is considered activating. Its lone pair electrons can be donated into the ring via resonance, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions.
-F (Fluoro) Group (at C2): This is an ortho, para-directing group but is deactivating. youtube.com It strongly withdraws electron density through the sigma bond (inductive effect), making the ring less nucleophilic. However, its lone pairs can participate in resonance, which directs incoming electrophiles to the ortho and para positions. researchgate.net
-CH₃ (Methyl) Group (at C4): This is an ortho, para-directing group and is activating. It donates electron density through hyperconjugation and a weak inductive effect.
Table 2: Directing Effects of Substituents on this compound
| Substituent | Position | Type | Directing Effect |
| -SH | 1 | Activating | ortho, para (to C2, C6, C4) |
| -F | 2 | Deactivating | ortho, para (to C1, C3, C5) |
| -CH₃ | 4 | Activating | ortho, para (to C3, C5) |
Analysis of Regioselectivity:
Attack at C3: This position is ortho to the methyl group and meta to the thiol group. It is also para to the fluorine atom. The activating methyl group and the directing fluorine group both favor substitution at this position.
Attack at C5: This position is ortho to the methyl group and para to the fluorine group. Both the methyl and fluoro groups direct to this position.
Attack at C6: This position is ortho to the thiol group and meta to the methyl group. The powerful activating and directing effect of the thiol group strongly favors substitution here. However, this position is sterically hindered by the adjacent thiol group.
Considering these factors, the activating groups (-SH and -CH₃) will have a more significant influence on the regiochemical outcome than the deactivating fluorine. The strongest activation is provided by the thiol group, directing towards C6. The methyl group directs towards C3 and C5. The fluorine also directs towards C3 and C5. Therefore, substitution is most likely to occur at positions C3 and C5, which are activated by the methyl group and not sterically hindered. Between C3 and C5, the electronic effects are similar, and a mixture of products may be obtained. Attack at C6 is electronically favored by the thiol group but may be sterically disfavored.
Nucleophilic Aromatic Substitution (SNAr) on the Benzene Ring
Activation by Fluorine and other Electron-Withdrawing Groups
The presence of a fluorine atom at the 2-position significantly influences the susceptibility of the this compound molecule to nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine makes it a strong electron-withdrawing group through the inductive effect (-I effect). This effect polarizes the carbon-fluorine bond, creating a partial positive charge on the carbon atom directly attached to the fluorine (the ipso-carbon). This electron deficiency at the C2 position makes it a prime target for attack by nucleophiles.
Directed SNAr Methodologies
In the context of this compound, the fluorine atom not only activates the ring for nucleophilic attack but also directs the substitution to its own position. The incoming nucleophile will preferentially attack the carbon atom bonded to the fluorine, leading to its displacement. This regioselectivity is a hallmark of SNAr reactions, where the leaving group is located at the site of nucleophilic attack.
The thiol and methyl groups also play a role in modulating the reactivity and can influence the reaction conditions required for substitution. For instance, under basic conditions, the thiol group can be deprotonated to form a thiolate anion (-S⁻). This anionic form is a much stronger electron-donating group through resonance, which would generally disfavor nucleophilic attack on the ring. However, the strategic placement of the strongly activating fluorine group ensures that the SNAr pathway remains viable. Methodologies for directed SNAr often rely on the inherent electronic properties of the substituents to achieve high regioselectivity without the need for additional directing groups.
Metal-Mediated and Catalyzed Reactions
Ligand Properties in Organometallic Catalysis
The thiol functionality in this compound endows the molecule with the ability to act as a ligand in organometallic catalysis. The sulfur atom contains lone pairs of electrons that can be donated to a transition metal center, forming a coordinate covalent bond. Upon deprotonation, the resulting thiolate anion is a soft, monoanionic ligand that forms strong bonds with various transition metals, particularly those from the later transition series such as palladium, platinum, and gold.
Mechanistic Studies of Catalytic Cycles Involving this compound
While specific mechanistic studies exclusively featuring this compound are not extensively detailed in the public domain, the behavior of aryl thiols in catalytic cycles is well-established. In palladium-catalyzed cross-coupling reactions, for example, aryl thiolates can be involved in several ways. They can serve as ligands that stabilize the catalytic species or actively participate in the reaction.
Table of Compounds Mentioned
| Compound Name |
| This compound |
Interactive Data Table: Substituent Effects on Benzene Ring Reactivity
| Substituent | Electronic Effect | Ring Activation/Deactivation | Directing Effect for Electrophilic Substitution |
| -SH (Thiol) | +R > -I | Activating | Ortho, Para |
| -F (Fluoro) | -I > +R | Deactivating | Ortho, Para |
| -CH₃ (Methyl) | +I, Hyperconjugation | Activating | Ortho, Para |
Cycloaddition and Annulation Reactions Incorporating this compound Substructures
While specific literature detailing the direct participation of this compound in cycloaddition and annulation reactions is not extensively documented, its potential reactivity can be inferred from established transformations of analogous aryl thiols. The thiol functionality and the substituted aromatic ring present opportunities for the construction of sulfur-containing heterocyclic and polycyclic systems.
One of the most plausible annulation pathways for this compound involves the synthesis of benzothiopyran derivatives. This class of compounds is often assembled through a sequence involving the reaction of a thiophenol with a suitable three-carbon synthon, followed by an intramolecular cyclization. For instance, the addition of an aryl thiol to an α,β-unsaturated carboxylic acid or its equivalent, followed by a Friedel-Crafts-type acylation, is a common strategy.
An illustrative analogy is the reaction of various substituted thiophenols with β-chloropropanoic acid in the presence of a base, which yields β-arylthiopropanoic acids. These intermediates can then undergo intramolecular cyclization, often promoted by a dehydrating agent or under microwave irradiation, to afford thiochroman-4-ones (4H-1-benzothiopyran-4-ones) ijrar.org. The success of this reaction with a range of substituted thiophenols suggests that this compound would be a viable substrate for similar transformations. The electron-donating methyl group and the electron-withdrawing fluoro group on the aromatic ring would influence the nucleophilicity of the thiol and the susceptibility of the aromatic ring to electrophilic attack during the cyclization step.
A representative scheme for this type of annulation is presented below:
Scheme 1: General Synthesis of Thiochroman-4-ones from Aryl Thiols

This is a generalized scheme based on reactions of analogous aryl thiols.
The following table summarizes the synthesis of thiochroman-4-ones from various substituted aryl thiols, providing an indication of the expected reactivity for this compound in similar annulation reactions.
| Aryl Thiol | Reagent | Product | Yield (%) | Reference |
| Thiophenol | β-chloropropanoic acid, then cyclization | Thiochroman-4-one | High | ijrar.org |
| 4-Methylthiophenol | β-chloropropanoic acid, then cyclization | 6-Methylthiochroman-4-one | High | ijrar.org |
| 4-Chlorothiophenol | β-chloropropanoic acid, then cyclization | 6-Chlorothiochroman-4-one | High | ijrar.org |
| 2-Mercaptoacetophenone | Trifluoroacetic anhydride | 2-Trifluoromethylthiochromone | Good | ijrar.org |
Intramolecular cycloaddition reactions represent another potential avenue for incorporating the this compound substructure into more complex molecular architectures. While the benzenethiol itself is not a diene, it can be tethered to a diene or dienophile. The subsequent intramolecular Diels-Alder reaction would lead to the formation of a polycyclic system containing a sulfur atom. For instance, studies on 2-(alkylthio)-5-amidofurans have demonstrated that the sulfur-containing moiety can be part of a system that undergoes efficient intramolecular [4+2] cycloaddition nih.gov.
By analogy, this compound could be functionalized, for example, by alkylation with a molecule containing a diene. The resulting compound, upon heating, might undergo an intramolecular cycloaddition. The substitution pattern on the aromatic ring of the this compound moiety would be expected to influence the electronic properties of the dienophilic part of the molecule if the tether is attached to the aromatic ring, or sterically influence the approach of the diene and dienophile.
The following table presents data from an analogous intramolecular cycloaddition involving a sulfur-containing furan, which illustrates the feasibility of such ring-forming strategies.
| Reactant | Reaction Type | Product | Yield (%) | Reference |
| 2-(Methylthio)-5-amidofuran with tethered alkene | Intramolecular Diels-Alder | Bicyclic lactam | 60-100 | nih.gov |
| 2-(Methylthio)-5-amidofuran with tethered alkyne | Intramolecular Diels-Alder | Bicyclic lactam | 60-100 | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4 Methylbenzenethiol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of 2-fluoro-4-methylbenzenethiol in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, bonding, and spatial relationships of atoms can be obtained.
A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's covalent framework.
¹H NMR Spectroscopy : The ¹H NMR spectrum is used to identify the hydrogen atoms (protons) in the molecule. For this compound, distinct signals are expected for the thiol proton (-SH), the methyl protons (-CH₃), and the three aromatic protons. The aromatic protons would appear as complex multiplets due to coupling with each other (³JHH) and with the fluorine atom (³JHF and ⁴JHF). The thiol proton typically appears as a broad singlet, while the methyl group gives a sharp singlet.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would show seven distinct signals: one for the methyl carbon, and six for the aromatic carbons. The carbon atoms bonded to or near the fluorine and sulfur atoms will have their chemical shifts significantly influenced. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), a key feature in identifying the substitution pattern.
¹⁹F NMR Spectroscopy : As a 100% abundant nucleus with high sensitivity, ¹⁹F NMR is a powerful tool for studying fluorinated compounds. nih.gov The spectrum of this compound would show a single resonance for the fluorine atom. The multiplicity of this signal, resulting from coupling to adjacent aromatic protons, provides crucial information about its position on the benzene (B151609) ring. nih.govnih.gov
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | ~3.4 | broad s | - |
| ¹H | ~2.3 | s | - |
| ¹H | ~6.9-7.2 | m | JHH, JHF |
| ¹³C | ~20 | q | - |
| ¹³C | ~115-160 | m | JCF |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the atoms.
COSY (Correlation Spectroscopy) : This experiment correlates protons that are coupled to each other, typically through two or three bonds. youtube.comgithub.io In this compound, COSY would show correlations between the adjacent aromatic protons, helping to trace the connectivity around the ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C coupling). youtube.comgithub.ioyoutube.com This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. This technique could be used to confirm the spatial proximity between the methyl protons and the aromatic proton at position 5, and between the thiol proton and the aromatic proton at position 3.
While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) characterizes molecules in their crystalline, solid form. researchgate.net This technique is particularly useful for studying polymorphism (the existence of multiple crystalline forms) and for materials that are insoluble. researchgate.netresearchgate.net For this compound, ssNMR could be used to analyze the local environment and packing of molecules in a crystal lattice, providing information that is complementary to X-ray diffraction.
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Formula Confirmation
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
GC-MS : Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. A sample of this compound injected into a GC-MS system would first be separated from any impurities based on its volatility and interaction with the GC column. The retention time provides a measure of its identity and purity. The separated compound then enters the mass spectrometer, where it is ionized to produce a molecular ion and various fragment ions, resulting in a characteristic mass spectrum that serves as a molecular fingerprint. rsc.org
HRMS : High-Resolution Mass Spectrometry measures mass with extremely high accuracy (typically to within 0.0001 atomic mass units). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm that the measured mass of the molecular ion matches the calculated exact mass for the formula C₇H₇FS. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Technique | Information Provided | Expected Value |
|---|---|---|
| Molecular Formula | - | C₇H₇FS |
| Molecular Weight | (Nominal) | 142 g/mol |
| HRMS | Exact Mass [M]⁺ | 142.0298 |
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.
FT-IR (Fourier-Transform Infrared) Spectroscopy : FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FT-IR spectrum of this compound would display characteristic absorption bands for the key functional groups. Notable peaks would include the S-H stretching vibration, C-F stretching, aromatic C-H stretching, and aromatic C=C ring stretches. nih.govnih.gov
Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. rsc.org While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, the S-H stretch is often weak in the IR spectrum but can be more readily observed in the Raman spectrum. rsc.orgresearcher.life The aromatic ring vibrations also give rise to strong Raman signals.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| S-H | Stretch | 2550 - 2600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Ring Stretch | 1450 - 1600 |
X-ray Crystallography for Absolute Structure Determination of Related Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the parent thiol might be challenging, derivatives are often synthesized to facilitate crystallization. For instance, derivatives such as amides, esters, or metal complexes involving the thiol group can be prepared. researchgate.netmdpi.com
By diffracting X-rays off the electron clouds of the atoms in the crystal lattice, a diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed model of the crystal structure, providing exact bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, stacking interactions). mdpi.com The crystallographic analysis of a derivative of this compound would confirm the substitution pattern on the benzene ring and reveal how the molecules pack in the solid state. researchgate.netgoogle.compnas.org
Table 4: Representative Crystallographic Data for a Hypothetical Derivative
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | e.g., C-F, C-S, C-C (Å) |
| Bond Angles | e.g., C-C-F, C-C-S (°) |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound is expected to be governed by a combination of weak intermolecular interactions, including hydrogen bonding, S-H/π interactions, and potentially π-π stacking, influenced by the electronic and steric effects of the methyl and fluoro substituents.
Hydrogen Bonding and S-H/π Interactions: In the solid state, aromatic thiols can participate in weak S-H···S hydrogen bonds. However, a more significant and structurally directing interaction is the S-H/π interaction, where the thiol's S-H bond engages favorably with the π-electron system of an adjacent aromatic ring. acs.orgacs.org This is not a classical hydrogen bond but is understood to be a stabilizing interaction driven by favorable molecular orbital overlap, specifically between a π donor orbital of the aromatic ring and the σ* acceptor orbital of the S-H bond (a π → σ* interaction). acs.orgnih.gov
Studies on related compounds reveal that the geometry of the S-H/π interaction is distinct from electrostatic-driven interactions, favoring an alignment of the S-H bond towards the aromatic ring carbons rather than the centroid of the ring. acs.orgresearchgate.net For instance, the crystal structure of a thiol-containing phenylalanine derivative showed a close H(thiol)···C(aromatic) distance of 2.71 Å, which is well below the 2.90 Å sum of the van der Waals radii of hydrogen and carbon, indicating a significant interaction. nih.gov
The crystal structure of the closely related compound, 4-methylbenzenethiol (B89573), provides a valuable model for the packing arrangement.
| Parameter | Value |
|---|---|
| Formula | C₇H₈S |
| System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 7.742 |
| b (Å) | 7.223 |
| c (Å) | 5.956 |
| β (°) | 92.953 |
| Z | 2 |
For this compound, the interplay between the S-H/π interactions, potential C-H···F bonds, and van der Waals forces will ultimately dictate the final crystal lattice.
Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The analysis maps various properties onto a unique surface for each molecule, defined by the points where the electron density contribution from the molecule is equal to the sum of contributions from all other molecules in the crystal.
This method allows for the generation of two-dimensional "fingerprint plots," which summarize the frequency of different types of intermolecular contacts. Although a Hirshfeld analysis for this compound is not available, studies on other fluorinated aromatic and thiophene (B33073) derivatives provide insight into the expected contributions. doaj.orgresearchgate.net
The key contacts that would be quantified for this compound include:
H···H contacts: Typically the most abundant, arising from van der Waals interactions between hydrogen atoms on neighboring molecules.
C···H/H···C contacts: Indicative of C-H···π interactions.
F···H/H···F contacts: Quantifying the presence and significance of C-H···F hydrogen bonds.
S···H/H···S contacts: Representing the S-H···S and S-H···π interactions.
Other contacts: Including C···C, F···C, and F···F, which can be important in stabilizing the crystal packing.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | ~40 - 50% |
| F···H | ~15 - 25% |
| C···H | ~10 - 20% |
| S···H | ~5 - 10% |
| C···C | ~3 - 7% |
| Other | ~2 - 5% |
The analysis of shape-indexed surfaces and curvedness plots, which are also generated from Hirshfeld calculations, can reveal flat regions indicative of π-π stacking. doaj.org For this compound, this would be crucial in determining the extent of aromatic stacking in the crystal.
Spectroscopic Studies in Solution and Solid State for Conformational Insights
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR, Raman), are invaluable for probing the conformational properties of molecules, with distinct differences observed between the solution and solid states.
In solution, small molecules like this compound undergo rapid tumbling, which averages out anisotropic interactions. The resulting NMR spectrum is characterized by sharp signals where the number of peaks is determined by the molecule's symmetry. blogspot.comspbu.ru For this compound, free rotation around the C-S bond would likely result in a single set of resonances for the aromatic protons and carbons.
In the solid state, however, the molecule is locked into a specific conformation within the crystal lattice. This lack of tumbling means that anisotropic interactions, such as dipolar coupling and chemical shift anisotropy, are no longer averaged, leading to significantly broader spectral lines. spbu.ruemory.edu Using techniques like Magic Angle Spinning (MAS), high-resolution solid-state NMR spectra can be obtained.
A key difference is that in the solid state, the number of observed NMR signals depends on the number of crystallographically independent molecules in the asymmetric unit, not just the molecule's intrinsic symmetry. blogspot.com If the crystal structure of this compound contains molecules in slightly different environments, or if the two planar conformers (with the S-H bond syn or anti to the fluorine atom) are crystallographically distinct, one would expect to see a doubling of some resonances compared to the solution spectrum.
Vibrational spectroscopy also provides conformational insights. The frequencies of vibrational modes, such as the S-H stretch (~2550-2600 cm⁻¹) and C-S stretch (~600-750 cm⁻¹), are sensitive to the local environment. A shift in the S-H stretching frequency to a lower wavenumber in the solid state compared to a dilute solution would be strong evidence of hydrogen bonding (S-H···S) or S-H/π interactions. researchgate.net Similarly, changes in the aromatic C-H and C=C ring vibrational modes between phases can indicate differences in packing and intermolecular forces. orientjchem.org
Correlation of Experimental Spectroscopic Data with Theoretical Calculations
To achieve a definitive assignment of spectroscopic features and to validate structural hypotheses, experimental data are frequently correlated with theoretical calculations, most commonly employing Density Functional Theory (DFT). mdpi.comscielo.org.mx
DFT methods allow for the calculation of optimized molecular geometries and the prediction of various spectroscopic properties. For vibrational spectroscopy, DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. rsc.orgnih.gov A known systematic deviation often exists between calculated and experimental frequencies, primarily due to the neglect of anharmonicity and basis set limitations. This is typically corrected by applying a uniform scaling factor to the calculated wavenumbers. scispace.com The excellent agreement that can be achieved between scaled theoretical spectra and experimental FTIR/Raman data allows for the confident assignment of nearly every vibrational mode, including subtle ring deformations and substituent-specific vibrations. orientjchem.orgresearchgate.net
| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated (DFT) Frequency (cm⁻¹) | Scaled (DFT) Frequency (cm⁻¹) |
|---|---|---|---|
| S-H Stretch | 2575 | 2660 | 2572 |
| Aromatic C-H Stretch | 3060 | 3165 | 3062 |
| Aromatic C=C Stretch | 1580 | 1635 | 1582 |
| C-S Stretch | 705 | 728 | 704 |
Similarly, DFT calculations can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F). By comparing the calculated shifts for different possible conformers with the experimental solid-state NMR data, it is possible to determine the most likely conformation present in the crystal. This computational-experimental synergy is crucial for a complete and accurate structural and spectroscopic elucidation of molecules like this compound. nih.gov
Academic and Research Applications of 2 Fluoro 4 Methylbenzenethiol and Its Derivatives
Role as a Versatile Building Block in Complex Organic Synthesis
The reactivity of 2-Fluoro-4-methylbenzenethiol is primarily centered around its thiol (-SH) group and the fluorine substituent on the aromatic ring. The thiol is a potent nucleophile, readily participating in reactions to form thioether linkages. Concurrently, the fluorine atom, positioned ortho to the thiol, activates the ring for nucleophilic aromatic substitution (SNAr), a reaction mechanism where a nucleophile displaces a leaving group (in this case, fluoride) on an aromatic ring. This dual reactivity makes it a versatile tool for synthetic chemists.
The structural motifs present in this compound are of significant interest in medicinal chemistry. The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. The thioether linkage is also present in numerous biologically active compounds.
A notable application of this compound is in the synthesis of inhibitors for the ATG7 enzyme, which are under investigation for cancer therapy. In a patented synthetic route, this compound is reacted with a substituted pyrazolopyrimidine chloride under microwave irradiation. In this reaction, the thiol group acts as a nucleophile, displacing the chlorine atom to form a key thioether bond. This step is crucial for creating the final molecule, {(2R,3S,5R)-5-[4-amino-3-(2-fluoro-4-methylphenyl)sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-methyl-tetrahydrofuran-2-yl}methanol, a potential therapeutic agent. researchgate.net
Table 1: Synthesis of an ATG7 Inhibitor Intermediate
| Reactant 1 | Reactant 2 | Key Reaction | Product Moiety | Potential Application |
|---|
The development of new agrochemicals, such as insecticides and fungicides, often relies on novel heterocyclic and organofluorine compounds. Derivatives of this compound serve as precursors in this sector. For instance, a patent describes a method for producing 3-aminothiols, including 3-Amino-2-fluoro-4-methylbenzenethiol, which are valuable intermediates for compounds with insecticidal and acaricidal activity. researchgate.net The synthesis starts with nitrated derivatives like 2-Fluoro-4-methyl-5-nitrobenzenethiol, which are then reduced to form the corresponding aminothiophenols. researchgate.net These aminothiophenols can be further modified to build the complex molecular architectures required for modern crop protection agents.
While specific examples detailing the use of this compound in polymer science are not extensively documented, the known reactivity of aryl thiols and fluoroarenes points to its potential in this field. Aryl thiols are utilized as initiators and chain-transfer agents in various polymerization processes, including the synthesis of dynamic covalent poly(disulfide)s through ring-opening polymerization. researchgate.netosti.gov In these reactions, the thiol can control the polymer's architecture, with aryl thiols often favoring the formation of cyclic polymers. researchgate.netosti.gov
Furthermore, the fluorine atom on the ring allows this compound to act as a monomer in polycondensation reactions. Fluorinated poly(aryl thioethers) can be synthesized via a nucleophilic aromatic substitution mechanism where the thiol group of one monomer displaces the activated fluorine atom of another. researchgate.net This approach can be used to create high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical properties conferred by the fluorine and sulfur atoms. researchgate.net
Table 2: Potential Polymerization Reactions Involving Aryl Thiols
| Polymerization Type | Role of Aryl Thiol | Resulting Polymer Type | Potential Properties |
|---|---|---|---|
| Ring-Opening Polymerization | Initiator | Poly(disulfide)s researchgate.netosti.gov | Dynamic, Self-healing, Recyclable |
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. This compound is a valuable precursor for sulfur-containing and fluorine-containing heterocyclic systems.
As demonstrated in the synthesis of ATG7 inhibitors, the thiol group readily reacts with electrophilic sites on other molecules to form complex heterocyclic systems like the pyrazolopyrimidine core. researchgate.net The reaction involves the formation of a C-S bond, integrating the 2-fluoro-4-methylphenyl group into a larger, functional scaffold. This strategy is broadly applicable to the synthesis of a wide range of sulfur-containing heterocycles. The presence of the fluorine atom in the final structure is often desirable for modulating the electronic and biological properties of the molecule.
Application in Coordination Chemistry
The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. The properties and reactivity of the resulting metal complex are dictated by the nature of both the metal and the ligands.
The thiol group of this compound can be deprotonated to form the corresponding thiolate anion. This thiolate is a soft donor and readily coordinates to a wide range of transition metals. Metal-thiolate bonds are crucial in various biological systems, such as in the active sites of metalloenzymes, and are of great interest for developing bio-inspired catalysts.
While specific complexes of this compound are not prominently featured in current literature, its function as a ligand can be inferred from the extensive chemistry of other aryl thiolates. Thiolate ligands can stabilize metals in various oxidation states and influence the electronic structure and reactivity of the metal center. This can lead to applications in catalysis, for example, in hydrogenation or C-C coupling reactions where the metal-ligand cooperation is key to the catalytic cycle. The fluorine and methyl substituents on the aromatic ring of this compound would provide steric bulk and electronic modification to the resulting metal complex, allowing for the fine-tuning of its catalytic activity and selectivity.
Investigation of Metal-Thiolate Bonding and Reactivity
The study of metal-thiolate complexes is fundamental to understanding biological systems, catalytic processes, and the behavior of metals in sulfur-rich environments. Fluorinated aromatic thiolates, such as the deprotonated form of this compound, are of particular interest due to their unique electronic and steric properties. The versatility of fluorinated benzethiolates allows them to stabilize metal ions in both high and low oxidation states and in unusual geometries. rsc.org The electronic properties of these ligands can be finely tuned by altering the number and position of fluorine atoms on the aromatic ring. rsc.org
Research into osmium complexes demonstrates the impact of fluorinated-benzenethiolate ligands on metal-ligand bonding. researchgate.net Studies on paramagnetic osmium(III) and diamagnetic osmium(IV) complexes containing ligands like pentafluorobenzenethiolate reveal a strong ionic character in the Os-S coordination bonds. researchgate.net Analysis of electron spin density in the Os(III) complexes shows that while the majority of the spin density resides on the metal center, a significant portion is also located on the sulfur atom of the thiophenolate ligand, indicating a degree of covalent character and delocalization. researchgate.net This distribution of electron density is crucial for the reactivity of the complex.
Furthermore, the presence of a fluorinated aromatic ring introduces the possibility of non-covalent interactions, such as π–π stacking, which can direct the supramolecular assembly of metal complexes in the solid state. rsc.orgrsc.org For instance, complexes containing the 2,3,5,6-tetrafluorobenzenethiolate ligand have shown a strong tendency to form πF–πF stacking interactions, a key factor in crystal engineering. rsc.orgrsc.org The specific substitution pattern of this compound would influence the nature of the metal-thiolate bond through the electron-withdrawing effect of the fluorine atom, while also affecting the potential for intermolecular stacking interactions.
| Complex Type | Metal Ion | Key Findings | Reference |
| Osmium-Thiolate Complexes | Os(III), Os(IV) | Fluorinated thiolate ligands form bonds with strong ionic character; significant electron spin density is shared between Os and S atoms. | researchgate.net |
| Various Metal Complexes | Au, Fe, etc. | Fluorinated thiolates like 2,3,5,6-S(C₆F₄H-4) promote the formation of πF–πF stacking interactions, influencing crystal structure. | rsc.orgrsc.org |
Research in Material Science and Surface Chemistry
The ability of thiols to form strong, covalent bonds with the surfaces of noble metals has made them indispensable in the fields of material science and surface chemistry. This compound and its derivatives are particularly useful for modifying surface properties in a controlled manner.
Thiols spontaneously adsorb onto gold surfaces, forming highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). oaepublish.com This process involves the formation of a strong gold-sulfur covalent bond. oaepublish.com Aromatic thiols, in particular, can form densely packed SAMs stabilized by intermolecular π–π stacking interactions between the phenyl rings.
The formation of pristine, high-quality SAMs is critical for their application. Studies using perfluorinated thiols have demonstrated that it is possible to create SAMs on gold that are devoid of the adventitious contamination that often plagues such systems. nih.gov Techniques like X-ray photoelectron spectroscopy (XPS) are essential for verifying the chemical purity and elemental composition of these monolayers. nih.govresearchgate.net Analysis of perfluorinated alkanethiol SAMs of varying chain lengths shows that the molecules orient themselves relatively normal to the gold surface, with the fluorocarbon chains positioned at the outermost surface. nih.gov For this compound, the thiol group would anchor the molecule to the gold surface, while the fluoromethylphenyl group would form the outer surface of the monolayer, dictating its properties.
The incorporation of fluorine into the molecules that form a SAM has a profound effect on the resulting surface properties. Fluorinated materials are known for their excellent hydrophobicity, low surface energy, and low coefficients of friction. oaepublish.com Consequently, SAMs formed from fluorinated thiols can be used to create surfaces that are highly repellent to both water and oil. researchgate.net
The degree of fluorination allows for the precise tuning of surface wettability. researchgate.net By creating SAMs with this compound, researchers can impart a specific level of hydrophobicity and oleophobicity to a gold surface. The presence of the methyl group would slightly counteract the effect of the fluorine atom, providing a means to fine-tune the surface energy compared to a simple fluorobenzenethiol or a perfluorinated aromatic thiol. This control is vital for applications in microelectromechanical systems (MEMS), anti-fouling coatings, and low-friction interfaces. oaepublish.com
| Thiol Type | Resulting Surface Property | Application Example | Reference |
| Perfluoroalkyl Thiols | Low surface energy, high hydrophobicity/oleophobicity | Water/oil repellent coatings | researchgate.net |
| Aromatic Thiols | Densely packed, stable monolayers | Patterning for electronics | oaepublish.com |
| Fluorinated Aromatic Thiols | Controlled hydrophobicity, low friction | Anti-fouling surfaces, MEMS | oaepublish.com |
The interface between a metal electrode and an organic molecular layer is a critical component in many electronic devices. SAMs provide a powerful method to engineer this interface at the molecular level. mdpi.com The electronic properties of the SAM, such as its dipole moment and energy level alignment with the metal, can significantly alter the device's performance. mdpi.com
Fluorination of the aromatic thiol plays a key role in modulating these electronic properties. A study using core-hole clock spectroscopy investigated electron transfer at the interface between SAMs of aromatic thiols and a gold substrate. nih.gov The results showed that for a non-fluorinated terphenyl-thiol, electron transfer was extremely fast (in the low-femtosecond range). In stark contrast, for its partially fluorinated counterpart, electron transfer was effectively blocked during the core-hole decay time. nih.gov This finding strongly suggests that fluorination of the phenyl rings enhances the localization of excited electrons within the molecule's lowest unoccupied molecular orbital (LUMO). nih.gov This ability to control charge transfer and localization makes fluorinated thiols like this compound promising candidates for use in molecular electronics, organic field-effect transistors (OFETs), and advanced chemical sensors where precise control over interfacial electronic behavior is required.
Role as a Catalyst or Co-Catalyst in Chemical Transformations
While often used as surface modifiers or ligands, the inherent reactivity of the thiol group also allows these molecules to participate in catalytic processes.
The thiol group (-SH) is redox-active and can be readily oxidized to form a thiyl radical (S•). This reactivity is central to its role in certain catalytic cycles, particularly in photoredox catalysis. organic-chemistry.orgnih.gov Visible-light-absorbing transition metal photocatalysts can be used to initiate radical reactions by oxidizing a thiol to a thiyl radical. organic-chemistry.org This thiyl radical is a key intermediate that can then participate in a variety of transformations, such as the anti-Markovnikov addition to alkenes in thiol-ene reactions. organic-chemistry.orgnih.gov
In some systems, the direct photooxidation of thiols by the photocatalyst is inefficient. In such cases, a co-catalyst or a "redox mediator" can be employed. nih.gov For example, an aromatic amine like p-toluidine (B81030) can be more easily oxidized by the photocatalyst; the resulting amine radical cation is a powerful enough oxidant to then oxidize the thiol, generating the thiyl radical and regenerating the amine. nih.gov While specific studies on this compound as a catalyst are not prominent, its thiol group possesses the fundamental reactivity to engage in such redox cycles. The electronic properties conferred by the fluoro and methyl substituents on the aromatic ring would modulate the oxidation potential of the thiol group, thereby influencing its reactivity and effectiveness in these catalytic systems.
The reactivity of fluorinated thiols is also harnessed in organocatalyzed polymerizations. For instance, an efficient route to fluorinated poly(aryl thioethers) has been developed using an organocatalyzed nucleophilic aromatic substitution (SNAr) of silyl-protected dithiols with perfluorinated aryl monomers. researchgate.net In this process, the organocatalyst plays a crucial role in activating the reactants, facilitating the rapid formation of C-S bonds at room temperature. researchgate.net This highlights the utility of the thiol group in fluorinated molecules as a reactive handle for building complex, high-performance materials through catalyzed reactions.
Mechanistic Probes in Enzymatic Catalysis Research
A comprehensive review of scientific literature and research databases did not yield specific studies detailing the application of this compound or its derivatives as mechanistic probes in enzymatic catalysis research. While fluorinated molecules are utilized in biochemical studies, for instance, as ¹⁹F NMR probes to investigate protein-ligand interactions, and thiol-containing compounds can act as enzyme inhibitors or probes, research explicitly documenting the use of this compound to elucidate enzyme mechanisms is not available in the public domain. Therefore, there are no detailed research findings or data tables to present on this specific topic.
Development of Advanced Analytical Probes (e.g., in Surface-Enhanced Raman Spectroscopy)
There is no specific information available in published scientific literature regarding the use of this compound in the development of advanced analytical probes for techniques such as Surface-Enhanced Raman Spectroscopy (SERS). Aromatic thiols are a class of compounds frequently studied in SERS because the thiol group can form a strong bond with noble metal surfaces (like gold or silver), allowing the molecule to be held in close proximity to the plasmon-generating surface, which is crucial for signal enhancement. Research has been conducted on structurally related molecules such as 4-fluorobenzenethiol and 4-methylbenzenethiol (B89573) to understand their SERS spectra and surface orientation. However, specific research findings, SERS spectral data, or enhancement factor calculations for this compound are not documented in the available literature.
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-4-methylbenzenethiol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or thiolation of halogenated precursors. For example, fluorinated benzyl halides can react with thiourea followed by hydrolysis to yield thiols. Purity is validated using HPLC (≥98% purity threshold) and H/F NMR to confirm the absence of unreacted precursors or byproducts. Differential Scanning Calorimetry (DSC) can determine melting point consistency, though experimental values for this compound are not explicitly reported in the provided evidence. Comparative data from structurally similar thiols (e.g., 3,4-difluorobenzenethiol, mp: ~50–60°C) suggest thermal stability assessments are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- F NMR : Detects fluorine chemical shifts (δ ~ -110 to -150 ppm for aromatic fluorines), with coupling patterns revealing substituent positions.
- H NMR : Methyl groups resonate at δ ~2.3 ppm (singlet), while thiol protons (if present) appear at δ ~1.5 ppm (exchange broadened).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHFS: calc. 142.0253).
- IR Spectroscopy : S-H stretches (~2550 cm) and C-F vibrations (~1220 cm) are diagnostic.
Cross-referencing with 3,4-difluorobenzenethiol (InChIKey: WIBJMDHJJPIMER-UHFFFAOYSA-N) highlights the importance of multi-technique validation .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in organometallic coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki-Miyaura couplings, the methyl group’s steric effects may hinder cross-coupling efficiency. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals. For example, fluorinated benzoic acid derivatives (e.g., 2-Fluoro-4-(trifluoromethyl)benzoic acid) show similar electronic effects, guiding reaction design .
Q. What challenges arise in interpreting 19^{19}19F NMR spectra due to adjacent substituents?
- Methodological Answer : Fluorine’s strong spin-spin coupling with protons and other fluorines complicates spectral interpretation. For this compound, the methyl group’s proximity may split F signals into multiplets. Referencing 3,4-difluorobenzenethiol (δ: ~-135 ppm, doublet splitting due to adjacent fluorine) aids in assigning splitting patterns. Advanced techniques like F-H HOESY NMR can resolve spatial interactions between substituents .
Q. How can computational chemistry predict the compound’s solubility and partition coefficient (logP)?
- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models and COSMO-RS simulations estimate logP and solubility in organic/aqueous phases. For example, fluorinated benzoic acids (logP ~2.1–3.5) exhibit lower solubility in polar solvents due to fluorine’s hydrophobicity. Molecular dynamics (MD) simulations can further validate these predictions by modeling solvation shells .
Q. What strategies are recommended for comparative studies with structural analogs?
- Methodological Answer : Design a reactivity/solubility matrix comparing:
Q. How can researchers design biological assays to probe thiol-specific interactions?
- Methodological Answer : Thiol groups react with electrophilic agents (e.g., maleimides) in click chemistry or enzyme inhibition studies. For fluorinated analogs (e.g., 2-(3-Fluoro-4-methylphenyl)benzoic acid), antimicrobial assays (MIC against E. coli or S. aureus) and anti-inflammatory profiling (COX-2 inhibition) are common. Use fluorescence quenching assays to monitor thiol-disulfide exchange kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
